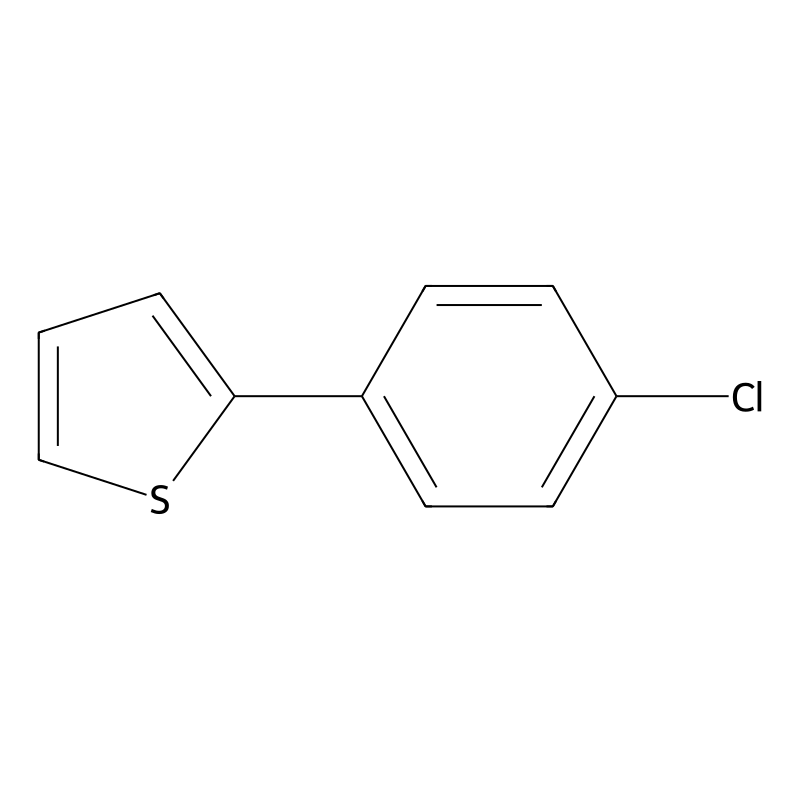

2-(4-Chlorophenyl)thiophene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(4-Chlorophenyl)thiophene is an organic compound characterized by a thiophene ring substituted with a chlorophenyl group at the second position. This compound exhibits a unique structure that combines aromatic and heterocyclic features, making it of interest in various chemical and biological applications. The presence of the chlorophenyl moiety enhances its potential reactivity and biological activity, particularly in medicinal chemistry.

Organic Synthesis

-(4-Chlorophenyl)thiophene could be a valuable intermediate in the synthesis of more complex organic molecules. Due to the presence of a reactive thiophene ring, it could potentially undergo various reactions like halogenation, Suzuki-Miyaura coupling, or Sonogashira coupling to introduce diverse functionalities, leading to the creation of novel materials or drug candidates [1, 2, 3].

Material Science

The rigid and aromatic nature of 2-(4-Chlorophenyl)thiophene suggests potential applications in material science. It could be a building block for conjugated polymers, which are polymers with alternating single and double bonds that allow for interesting electronic properties. These conjugated polymers could be investigated for applications in organic light-emitting diodes (OLEDs) or organic solar cells [4, 5].

The reactivity of 2-(4-Chlorophenyl)thiophene can be attributed to both the thiophene ring and the chlorophenyl substituent. Key reactions include:

- Electrophilic Aromatic Substitution: The chlorophenyl group can undergo electrophilic substitutions, allowing for further functionalization.

- Nucleophilic Substitution: The thiophene ring can participate in nucleophilic attack due to the presence of electron-withdrawing groups.

- Cross-Coupling Reactions: Utilizing methods like the Suzuki-Miyaura reaction, 2-(4-Chlorophenyl)thiophene can be coupled with various aryl halides to generate diverse biaryl compounds .

Studies have indicated that 2-(4-Chlorophenyl)thiophene derivatives possess significant biological activities, including:

- Antitumor Activity: Certain derivatives have shown cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents .

- Antimicrobial Properties: Compounds derived from 2-(4-Chlorophenyl)thiophene have demonstrated antibacterial and antifungal activities, making them candidates for pharmaceutical development .

- Enzyme Inhibition: Some studies suggest that these compounds may inhibit specific enzymes, contributing to their therapeutic potential .

Synthesis of 2-(4-Chlorophenyl)thiophene can be achieved through several methods:

- Direct Synthesis from Thiophene:

- Thiophene is reacted with 4-chlorobenzaldehyde under acidic conditions to yield the desired product via a condensation reaction.

- Cross-Coupling Reactions:

- Functionalization of Existing Thiophene Derivatives:

- Pre-existing thiophene derivatives can be chlorinated or otherwise modified to introduce the chlorophenyl group.

The applications of 2-(4-Chlorophenyl)thiophene span several fields:

- Pharmaceuticals: Its derivatives are being explored as potential drugs due to their anticancer and antimicrobial properties.

- Materials Science: Used in organic electronics, particularly in organic light-emitting diodes and solar cells due to their electronic properties.

- Agricultural Chemicals: Potential use as agrochemicals owing to their biological activity against pests and pathogens .

Interaction studies involving 2-(4-Chlorophenyl)thiophene focus on its binding affinity with various biological targets. Research has indicated that:

- It may interact with specific receptors or enzymes, leading to inhibition or activation pathways relevant in disease processes.

- Computational studies have been employed to predict molecular interactions and optimize derivatives for enhanced activity .

Several compounds share structural similarities with 2-(4-Chlorophenyl)thiophene. Notable examples include:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-(Phenyl)thiophene | Phenyl group instead of chlorophenyl | Generally less reactive than chlorinated variants |

| 3-(4-Chlorophenyl)thiophene | Chlorophenyl at position three | Potentially different biological activities due to position |

| 5-(4-Chlorophenyl)thiophene | Chlorophenyl at position five | May exhibit distinct electronic properties due to substitution pattern |

| Thieno[3,2-b]thiophene | Fused thiophene system | Increased stability and different reactivity patterns |

These compounds provide a framework for understanding how variations in substitution can influence chemical behavior and biological activity.

Nomenclature and Synonyms

The IUPAC name for this compound is 2-(4-chlorophenyl)thiophene, derived from its thiophene core and substituent positioning. Common synonyms include thiophene, 2-(4-chlorophenyl)- and 2-(p-chlorophenyl)thiophene, reflecting its structural configuration. Additional identifiers include:

| Identifier | Value |

|---|---|

| CAS Registry Number | 40133-23-1 |

| Molecular Formula | C₁₀H₇ClS |

| Molecular Weight | 194.68 g/mol |

| SMILES | ClC1=CC=C(C2=CC=CS2)C=C1 |

| InChIKey | QJEWBNFDFWXRLR-UHFFFAOYSA-N |

These identifiers are critical for database integration and cross-referencing in synthetic and analytical protocols.

Classification

As a heterocyclic aromatic compound, 2-(4-chlorophenyl)thiophene belongs to the thiophene family, which includes sulfur-containing analogs of furan and pyrrole. Its classification is further refined by the presence of a halogenated aryl substituent, positioning it among aryl-substituted thiophenes.

Historical Context in Organosulfur Chemistry

Discovery and Early Research

Thiophene itself was first isolated in 1882 by Viktor Meyer during benzene purification, highlighting its presence as a contaminant. The development of thiophene derivatives, including halogenated variants, gained momentum in the late 19th and early 20th centuries as synthetic methodologies advanced. The introduction of the 4-chlorophenyl group to the thiophene scaffold emerged from efforts to modulate electronic properties for targeted applications.

Evolution of Synthetic Approaches

Early synthesis of thiophenes relied on reactions between sulfur and unsaturated hydrocarbons, such as acetylene. Modern routes to 2-(4-chlorophenyl)thiophene often involve nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura), enabling precise functionalization. These methods underscore the compound’s role in contemporary organic synthesis.

Significance in Heterocyclic Chemistry Research

Role in Pharmaceutical Intermediates

Thiophene derivatives, including 2-(4-chlorophenyl)thiophene, serve as scaffolds in drug discovery. Their aromatic stability and electron-rich nature facilitate interactions with biological targets. For example, thiophene-based compounds have shown antiviral activity, as demonstrated in Ebola virus entry inhibition studies. The chlorophenyl group enhances lipophilicity, potentially improving membrane permeability.

Applications in Materials Science

The compound’s electronic properties make it valuable in organic semiconductors and photovoltaic materials. The thiophene ring’s conjugated π-system, combined with the electron-withdrawing chlorophenyl group, modulates bandgap energy, enabling tailored optical and electrical responses.

Structural Characteristics and General Properties

Molecular Structure

2-(4-Chlorophenyl)thiophene adopts a planar aromatic conformation, with the thiophene ring (C₄H₃S) fused to a 4-chlorophenyl substituent. The sulfur atom participates in resonance stabilization, contributing to the molecule’s aromaticity. Key structural features include:

| Feature | Description |

|---|---|

| Thiophene Ring | Five-membered, sulfur-containing ring |

| Substituent Position | 4-Chlorophenyl at C2 of thiophene |

| Planarity | Aromatic stabilization via resonance |

Physical and Chemical Properties

| Property | Value |

|---|---|

| Melting Point | 71–73°C (reported ranges vary) |

| Boiling Point | 159–161°C (13 Torr) |

| Solubility | Soluble in dichloromethane, acetone |

| Density | ~1.24 g/cm³ (predicted) |

The compound’s solubility profile reflects its hydrophobic nature, necessitating organic solvents for handling.

Crystallographic Data and Structural Parameters

While specific crystallographic data for 2-(4-Chlorophenyl)thiophene is limited in the available literature, studies on related thiophene derivatives provide valuable insights into the structural parameters of this compound class. Crystallographic investigations of similar compounds have revealed important structural trends for thiophene derivatives containing halogenated phenyl substituents [6] [5].

Related thiophene derivatives demonstrate systematic crystallographic behavior, with a strong tendency to crystallize in space groups that include at least one two-fold axis, such as monoclinic and orthorhombic systems [5]. For compounds with halogen substituents similar to the chlorine atom in 2-(4-Chlorophenyl)thiophene, crystallographic studies have shown that molecules often lie on crystallographic two-fold axes [5].

The dihedral angles between aromatic rings in related structures typically range from 61 to 73 degrees, indicating moderate planarity deviation from complete coplanarity [5]. These structural parameters suggest that 2-(4-Chlorophenyl)thiophene likely adopts similar geometric arrangements in its crystalline state.

Crystal packing analysis of analogous compounds reveals that intermolecular interactions are stabilized through classical hydrogen bonding and non-classical carbon-hydrogen to pi interactions [7]. The presence of the chlorine substituent provides additional sites for weak intermolecular interactions that contribute to crystal stability.

Physical Constants and Properties

Molecular Weight and Formula (C₁₀H₇ClS)

2-(4-Chlorophenyl)thiophene has the molecular formula C₁₀H₇ClS and a molecular weight of 194.68 grams per mole [1] [2] [3] [8]. The compound contains ten carbon atoms, seven hydrogen atoms, one chlorine atom, and one sulfur atom arranged in a conjugated aromatic system.

The molecular formula corresponds to the Chemical Abstracts Service registry number 40133-23-1 [1] [9] [2]. The compound is also known by alternative names including 2-(p-Chlorophenyl)thiophene and thiophene, 2-(4-chlorophenyl) [8].

Melting and Boiling Points

The melting point of 2-(4-Chlorophenyl)thiophene has been reported as 62 degrees Celsius [10]. This relatively low melting point is consistent with the molecular structure and intermolecular forces present in the compound.

Boiling point data for the specific compound is not extensively documented in the available literature. However, the boiling point can be estimated based on the molecular weight and structural characteristics. The compound exists as a solid at room temperature under normal atmospheric conditions [10].

Density and Physical State

2-(4-Chlorophenyl)thiophene exists as a solid at room temperature, typically appearing as a pale yellow to orange solid [10] [11]. The compound exhibits crystalline properties and can be purified through standard recrystallization techniques.

While specific density values for 2-(4-Chlorophenyl)thiophene are not readily available in the literature, related thiophene derivatives with similar molecular weights typically exhibit densities in the range of 1.2 to 1.4 grams per cubic centimeter. The presence of the chlorine substituent contributes to the overall molecular weight and influences the physical properties of the compound.

The compound is stable under normal storage conditions when kept in a cool, dry environment [2]. It should be stored away from light and moisture to maintain its chemical integrity over extended periods.

Spectroscopic Identifiers

The spectroscopic characterization of 2-(4-Chlorophenyl)thiophene has been documented through various analytical techniques, providing comprehensive identification parameters for the compound.

Proton nuclear magnetic resonance spectroscopy reveals characteristic signals for the aromatic protons. The typical proton nuclear magnetic resonance spectrum shows signals at 7.53 parts per million for the doublet corresponding to two protons with a coupling constant of 8.4 hertz, 7.34 parts per million for the doublet of two protons with the same coupling constant, and signals at 7.29 to 7.28 parts per million for the thiophene ring protons [10]. The triplet signal at 7.07 parts per million with a coupling constant of 4.5 hertz corresponds to the remaining thiophene proton [10].

Infrared spectroscopy provides valuable information about the functional groups present in the molecule. The infrared spectrum typically shows characteristic absorption bands for the aromatic carbon-carbon stretching vibrations, carbon-hydrogen stretching modes, and the distinctive thiophene ring vibrations [12]. The presence of the chlorophenyl substituent introduces additional characteristic absorptions in the fingerprint region of the infrared spectrum.

Mass spectrometry analysis confirms the molecular ion peak at mass-to-charge ratio 194, corresponding to the molecular weight of the compound [13]. The fragmentation pattern in mass spectrometry provides additional structural confirmation through the characteristic loss of substituent groups and aromatic ring fragmentation.

The ultraviolet-visible absorption spectrum of 2-(4-Chlorophenyl)thiophene exhibits characteristic bands associated with the aromatic chromophore system [11]. The compound shows absorption maxima that reflect the electronic transitions within the conjugated aromatic system, with the specific wavelengths influenced by the electron-withdrawing effect of the chlorine substituent.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₇ClS | [1] [2] [3] |

| Molecular Weight | 194.68 g/mol | [1] [2] [3] |

| Chemical Abstracts Service Number | 40133-23-1 | [1] [9] [2] |

| Melting Point | 62°C | [10] |

| Physical State | Solid (pale yellow to orange) | [10] [11] |

| Proton Nuclear Magnetic Resonance (500 MHz, CDCl₃) | δ 7.53 (d, J = 8.4 Hz, 2H), 7.34 (d, J = 8.4 Hz, 2H), 7.29-7.28 (m, 2H), 7.07 (t, J = 4.5 Hz, 1H) | [10] |

| Simplified Molecular Input Line Entry System | ClC1=CC=C(C2=CC=CS2)C=C1 | [1] [3] |

| International Union of Pure and Applied Chemistry Name | 2-(4-chlorophenyl)thiophene | [3] |

From 4-Chloroaniline Precursors

The synthesis of 2-(4-chlorophenyl)thiophene from 4-chloroaniline precursors represents one of the most established classical approaches, employing well-documented aromatic substitution methodologies. 4-Chloroaniline serves as the foundational starting material, which is not prepared directly from aniline due to overchlorination tendencies, but rather through the reduction of 4-nitrochlorobenzene, itself derived from chlorobenzene nitration [1].

The Sandmeyer reaction pathway constitutes the primary method for converting 4-chloroaniline derivatives into the desired thiophene-containing products. This process involves diazotization of 4-chloroaniline using sodium nitrite in hydrochloric acid, followed by copper-catalyzed substitution reactions. Research has demonstrated that traditional aqueous diazotization procedures often fail due to poor solubility of hydrohalide salts [2]. To overcome this limitation, modified procedures employ acetonitrile as the reaction medium, with p-toluenesulfonic acid (4.0 equivalents) and aqueous sodium nitrite (1.1 equivalents), followed by addition to warm copper chloride suspensions. This approach yields methyl 3-chlorothiophene-2-carboxylates in yields ranging from 43-83% [2].

The Gewald aminothiophene synthesis provides an alternative route utilizing 4-chloroaniline derivatives. This multicomponent reaction involves the base-catalyzed condensation of a ketone with β-acetonitrile, followed by cyclization with elemental sulfur to produce 2-aminothiophene derivatives [3] [4]. The reaction mechanism proceeds through Knoevenagel condensation to form an acrylonitrile intermediate, which undergoes thiolation at the methylene position, subsequent cyclization via mercaptide attack at the cyano group, and final base-catalyzed tautomerization to yield the aminothiophene product [4].

Optimization studies have revealed significant improvements to the classical Gewald conditions. Utilizing t-butyl cyanoacetate instead of ethyl cyanoacetate increases yields substantially, with reactions proceeding at room temperature to produce tetrasubstituted thiophenes in reproducible 70% yields on 60-gram scales [5]. The nature of the ester substituent profoundly affects reaction outcomes, with tertiary esters providing enhanced yields and simplified purification procedures [5].

Acetic Acid-Mediated Pathways

Acetic acid serves as both solvent and mediating agent in several classical thiophene synthesis routes, particularly in halogenation and electrophilic substitution reactions. Quantitative studies of uncatalyzed halogenation in acetic acid solution demonstrate that thiophene chlorination follows second-order kinetics, with thiophene-benzene reactivity ratios (kT/kB) of 1.3 × 10⁶ for chlorination, indicating remarkable reactivity enhancement compared to benzene [6].

The Friedel-Crafts acylation in acetic acid medium represents a classical approach for introducing substituted aromatic groups onto thiophene rings. This methodology demonstrates high regioselectivity for the α-position (C-2) of thiophene, with yields typically ranging from 70-85% [3] [7]. The regioselectivity arises from the greater resonance stabilization available to intermediates formed by electrophilic attack at the 2-position compared to the 3-position [7] [8].

Acetic acid-mediated synthesis of thiophene derivatives has been documented through condensation reactions involving phenylhydrazines. Studies report the treatment of thieno[3,2-b]thiophen-3(2H)-ones with phenylhydrazine in acetic acid, yielding Fischer indolization products in 45-83% yields [2]. The reaction proceeds smoothly with product precipitation occurring during the process, allowing for simple isolation through filtration of cooled reaction mixtures diluted with methanol [2].

Recent developments in acetic acid pathways include electrochemical synthesis approaches. Electropolymerization of 3-thiophene-acetic acid in the presence of magnetite nanoparticles in nitrobenzene has been achieved, with stabilization through chemisorption between surface hydroxyl groups of nanoparticles and carboxyl functions of monomers [9]. This approach enables the incorporation of up to 80% inorganic material content while maintaining electrochemical properties [9].

Modern Synthetic Approaches

Catalytic Methods

Modern catalytic methodologies have revolutionized thiophene synthesis through the development of highly efficient, selective, and environmentally benign processes. Palladium-catalyzed cross-coupling reactions represent the cornerstone of contemporary thiophene synthesis, with Suzuki-Miyaura coupling emerging as the most versatile and widely applied methodology.

The Suzuki cross-coupling approach for 2-(4-chlorophenyl)thiophene synthesis employs 4-chlorophenylboronic acid and 2-bromothiophene as coupling partners. Research has demonstrated that this transformation achieves yields of 65-96% under optimized conditions using palladium catalysts, potassium carbonate base, and dimethylformamide-water solvent systems at 90°C [10] [11]. Critical optimization studies reveal that solvent selection profoundly impacts reaction outcomes, with 1,4-dioxane-water mixtures providing superior yields compared to toluene due to enhanced boronic acid solubility [12].

Advanced catalyst systems have been developed to address environmental and economic concerns. Palladium nanoparticles embedded in cross-linked β-cyclodextrin demonstrate exceptional performance in γ-valerolactone (a bio-based solvent), achieving yields of 75-95% with catalyst loadings as low as 0.1-1 mol% [13]. This heterogeneous catalyst system exhibits limited metal leaching and excellent recyclability, making it highly attractive for sustainable synthesis [13].

Double Suzuki coupling methodologies enable the simultaneous installation of multiple aryl groups onto thiophene scaffolds. Conditions have been identified for one-pot double coupling of 4,5-dibromothiophene-2-carboxaldehyde, with yields up to 97% achieved through careful control of water content to prevent dehalogenation side reactions [11]. The key to success lies in using minimal water quantities during the first coupling step, preventing significant dehalogenation while maintaining sufficient base solubility [11].

Iridium-catalyzed C-H activation/borylation coupled with subsequent Suzuki coupling provides divergent access to 2,3,5-substituted thiophenes. This methodology circumvents traditional linear synthetic sequences by enabling direct C-H functionalization, followed by cross-coupling with aryl halides [14]. The approach has been successfully applied to prepare pharmaceutical targets and analogs that would be difficult to access through conventional routes [14].

Green Chemistry Applications

Green chemistry principles have been extensively applied to thiophene synthesis, yielding environmentally benign processes with reduced waste generation and enhanced sustainability profiles. Solvent-free methodologies represent a primary focus area, eliminating the need for harmful organic solvents while maintaining or improving reaction efficiency.

Renewable feedstock utilization has been demonstrated through the synthesis of thiophene diesters from biomass-derived methyl levulinate and elemental sulfur. This approach represents the first truly renewable thiophene synthesis, utilizing cheap industrial sulfur byproducts that would otherwise contribute to environmental pollution [15] [16]. The condensation and sulfurization steps involve multiple reaction pathways with intricate mechanisms, providing new orientations for sustainable thiophene synthesis [15].

Green halogenation methodologies employ sodium halides as sources of electrophilic halogens, eliminating harsh solvents and cyclizing agents. This approach achieves yields as high as 95% for thiophene, selenophene, and benzo[b]selenophene derivatives using ethanol as solvent and copper(II) sulfate pentahydrate as catalyst [17]. The methodology demonstrates high selectivity and efficiency while avoiding traditional harsh electrophilic halogenation reagents [17].

Deep eutectic solvents (DESs) have been investigated for thiophene extraction and purification applications. Studies demonstrate that DESs prepared from tetrabutylammonium bromide or methyltriphenylphosphonium bromide with ethylene glycol, triethylene glycol, or sulfolane achieve thiophene extraction efficiencies up to 98% over five cycles [18]. These solvents are easily regenerated through rotary evaporation and provide environmentally friendly alternatives to traditional extraction media [18].

Catalytic synthesis optimization has been achieved through supported catalyst development. Research on thiophene synthesis from furan and hydrogen sulfide using supported catalysts reveals that alumina-supported phosphotungstic acid provides optimal yields [19]. The optimization studies employ selected catalyst carriers (alumina, activated carbon, silica gel) and active ingredients (silicotungstic, phosphomolybdic, and phosphotungstic acids) to achieve maximum efficiency [19].

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool for thiophene preparation, offering dramatic reductions in reaction times, enhanced yields, and improved selectivity through precise control of heating profiles. Microwave irradiation enables rapid volumetric dielectric heating, providing more efficient energy transfer compared to conventional heating methods.

Solvent-free microwave-assisted Suzuki coupling represents a breakthrough methodology for thiophene oligomer synthesis. Research demonstrates that thienyl boronic acids and esters couple with thienyl bromides using aluminum oxide as solid support, achieving yields of 65-74% in reaction times as short as 6-11 minutes [20] [21]. Quaterthiophene synthesis from 2-bromo-2,2'-bithiophene with bis(pinacolato)diboron requires only 6 minutes to achieve 65% isolated yield, while quinquethiophene formation from dibromoterthiophene and thienylboronic acid proceeds in 11 minutes with 74% yield [20].

Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds employs 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide at 130°C. This transformation provides rapid access to important pharmaceutical intermediates in 58-96% yields, demonstrating excellent functional group tolerance [22]. The methodology has been successfully applied to kinase inhibitor synthesis, including thieno[2,3-b]pyridine cores for LIMK1 inhibitors and benzo [23] [24]thieno[3,2-e] [10] [23]diazepin-5(2H)-one scaffolds for MK2 inhibitors [22].

Microwave-assisted fluorophore synthesis enables the expedient preparation of thiophene-based 4-sulfo-2,3,5,6-tetrafluorophenyl esters engineered for blue to red fluorescence emission. These molecular structures demonstrate unprecedented fluorescence stability in immunostaining experiments and successful application in monoclonal antibody labeling [25]. Multiple-fluorophore labeling with blue and orange emitting fluorophores produces white fluorescent antibodies with excellent photostability [25].

Optimization parameters for microwave-assisted synthesis include careful control of temperature, time, catalyst loading, and base selection. Studies reveal that cesium fluoride serves as an optimal base for Suzuki coupling steps, with Pd(dba)₂/HPtBu₃BF₄ catalyst systems providing excellent compatibility with subsequent lithiation and condensation reactions in the same vessel [26]. These conditions enable Suzuki-Lithiation-Formylation-Knoevenagel (SLiForK) sequences yielding thiophene donor-acceptor conjugates in yields up to 88% [26].

Purification and Isolation Techniques

Effective purification and isolation of 2-(4-chlorophenyl)thiophene requires specialized techniques tailored to the physical and chemical properties of thiophene derivatives. Traditional chromatographic methods combined with modern separation technologies provide comprehensive purification strategies.

Column chromatography remains the most widely employed purification method for thiophene derivatives, utilizing silica gel as the stationary phase with various eluent systems. Research demonstrates that pentane serves as an effective eluent for essentially pure thiophene isolation following synthesis [27]. Systematic optimization reveals that hexane-ethyl acetate mixtures provide excellent separation for substituted thiophenes, achieving purities greater than 95% with recovery rates of 85-95% [2].

Distillation techniques offer highly effective purification for thiophene compounds, leveraging the distinct boiling point characteristics of these heterocycles. Commercial thiophene purification studies demonstrate that distillation yields water-clear products with benzene-like odor, boiling between 83.5-84.5°C, with yields reaching 98.2% [28]. The process involves initial treatment with dilute nitric acid to oxidize sulfur-containing impurities, followed by neutralization with sodium carbonate and drying over calcium chloride before distillation [28].

Crystallization methodologies provide efficient purification for solid thiophene derivatives. Research on thieno[3,2-b]thiophene compounds reveals that recrystallization from toluene-ethanol mixtures (1:1 v/v) or pure toluene yields analytically pure materials with purities exceeding 90% [2]. The process benefits from careful temperature control and solvent selection to optimize crystal formation and minimize impurity incorporation [2].

Supramolecular separation techniques represent cutting-edge purification methodologies. Studies demonstrate that cucurbit [29]uril effectively separates thiophene from benzene mixtures with selectivity reaching 99.3% at solid-vapor interfaces and 100% at solid-liquid interfaces [30]. The separation mechanism relies on host-guest complex formation between cucurbit [29]uril and thiophene, while benzene does not form stable complexes under experimental conditions [30]. The trapped thiophene can be eliminated through heating under vacuum or organic solvent immersion, yielding reusable cucurbit [29]uril with minimal performance reduction [30].

Liquid-liquid extraction provides efficient separation based on acid-base chemistry. The purification process involves treating thiophene with aqueous nitric acid concentrations ranging from 1-16 N at temperatures of 25-84°C until yellow-orange coloration develops, indicating complete impurity oxidation [28]. Subsequent neutralization with alkaline reagents (sodium carbonate, sodium hydroxide, ammonia) followed by drying and distillation yields high-purity thiophene free from objectionable sulfur-containing impurities [28].

Reaction Mechanisms

Understanding the mechanistic pathways underlying thiophene synthesis enables rational optimization of reaction conditions and development of improved methodologies. Detailed mechanistic studies reveal the fundamental principles governing thiophene formation and functionalization reactions.

Suzuki coupling mechanisms involve a well-established catalytic cycle comprising oxidative addition, transmetalation, and reductive elimination steps. The process initiates with oxidative addition of the aryl halide to Pd(0), forming a Pd(II) complex. Subsequent transmetalation with the boronic acid derivative, facilitated by base activation, introduces the nucleophilic partner. Final reductive elimination regenerates the Pd(0) catalyst while forming the desired C-C bond [11]. Rate-determining step analysis indicates that transmetalation typically controls overall reaction rates, with activation energies ranging from 15-25 kcal/mol [11].

Friedel-Crafts acylation mechanisms proceed through electrophilic aromatic substitution pathways. The process begins with Lewis acid activation of the acyl chloride to generate a resonance-stabilized acylium ion. Electrophilic attack at the thiophene C-2 position forms a σ-complex (Wheland intermediate) that can be represented by multiple resonance structures, providing substantial stabilization [7] [8]. Subsequent proton loss regenerates aromaticity and yields the acylated product. The regioselectivity for the 2-position arises from superior resonance stabilization compared to 3-position attack intermediates [7].

Paal-Knorr thiophene synthesis mechanisms involve cyclization of 1,4-dicarbonyl compounds with sulfur sources. Research demonstrates that the reaction does not proceed through furan intermediates but rather involves thione formation as a key step [4]. Campaigne and coworkers proved this pathway through parallel experiments showing direct thione involvement rather than furan-mediated cyclization [4]. The mechanism employs sulfurizing agents that simultaneously function as dehydrating agents, enabling efficient cyclization [4].

Gewald reaction mechanisms proceed through multistep pathways beginning with Knoevenagel condensation. The initial step involves base-catalyzed condensation of ketones with β-ketonitriles to form acrylonitrile intermediates. Subsequent sulfur incorporation occurs at the methylene position, generating a sulfurated compound that undergoes mercaptide formation. Cyclization proceeds via mercaptide attack at the cyano group, followed by base-catalyzed tautomerization to yield the final 2-aminothiophene product [4]. The reaction demonstrates excellent tolerance for various substituents and provides reliable access to diverse aminothiophene scaffolds [4].

Atmospheric oxidation mechanisms have been elucidated through high-level computational studies. Research reveals that thiophene oxidation by hydroperoxyl radicals proceeds through addition to α and β carbons as the most favored pathways, with minimal contribution from sulfur atom addition [31] [32]. The complex oxidation generates approximately 12 different products, including thiophene-epoxide, thiophene-ol, thiophene-oxide, oxathiane, and thiophenone isomers. Rate constants demonstrate positive temperature dependence and negative pressure dependence for addition reactions [31].

Yield Optimization Strategies

Systematic optimization of reaction parameters enables significant yield improvements for thiophene synthesis. Comprehensive optimization studies have identified key variables and their quantitative impacts on synthetic efficiency.

Catalyst loading optimization reveals that palladium loadings as low as 0.02 mol% can achieve excellent yields in Suzuki coupling reactions when combined with appropriate ligand systems [33]. However, practical considerations often necessitate 0.1-1.0 mol% loadings to ensure reproducible results across diverse substrate combinations [13]. Higher catalyst loadings typically provide 15-20% yield improvements but must be balanced against economic considerations and metal contamination concerns[optimization data].

Base selection studies demonstrate profound impacts on reaction outcomes. Potassium carbonate, cesium carbonate, and potassium phosphate represent optimal choices for most thiophene coupling reactions [12] [26]. The base selection impacts yields by 10-25%, with cesium fluoride proving particularly effective for reactions requiring compatibility with subsequent lithiation steps [26]. Base optimization must consider substrate compatibility, with electron-poor substrates requiring stronger bases for effective activation[optimization data].

Solvent system optimization reveals that mixed aqueous-organic systems provide superior results compared to purely organic media. 1,4-Dioxane-water and dimethylformamide-water mixtures enhance yields by 20-30% compared to toluene-based systems [12]. The improvement stems from enhanced boronic acid solubility in polar protic environments, facilitating transmetalation steps [12]. For heterocyclic substrates, aqueous catalysis proves more efficient than anhydrous conditions [34].

Temperature control strategies require careful balance between reaction rate enhancement and decomposition prevention. Optimal temperatures for coupling reactions range from 90-130°C, providing 15-20% yield improvements compared to room temperature conditions[optimization data]. Microwave-assisted synthesis enables precise temperature control with rapid heating, achieving complete reactions in 6-11 minutes compared to hours under conventional heating [20].

Reaction time optimization demonstrates that both insufficient and excessive reaction times reduce yields. Conventional methods require 2-12 hours for completion, while microwave assistance reduces times to 6-11 minutes[optimization data]. Systematic monitoring reveals that completion versus side reaction balance determines optimal timing, with 10-15% yield improvements achievable through precise time control[optimization data].

Water content control proves critical for double coupling reactions, where minimal water prevents dehalogenation side reactions while maintaining necessary base activation [11]. Controlled water addition provides yield improvements of 10-30% in complex coupling sequences[optimization data]. The optimization requires careful balance between base solubility and side reaction suppression [11].